molecular formula C14H18O4 B1605141 1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acid CAS No. 43129-41-5

1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acid

Cat. No.: B1605141
CAS No.: 43129-41-5
M. Wt: 250.29 g/mol
InChI Key: XKZPEWPCGQOEIS-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acid is a cyclopentane derivative characterized by a carboxylic acid group and a 3,4-dimethoxyphenyl substituent. Its systematic IUPAC name is 1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylic acid , reflecting the positions of the methoxy groups on the aromatic ring and the cyclopentane backbone. The compound is registered under the CAS number 43129-41-5 and is alternatively identified by synonyms such as MFCD00439345 and 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid .

Molecular and Structural Properties

The molecular formula is C₁₄H₁₈O₄ , with a molecular weight of 250.29 g/mol . Key structural features include:

  • A cyclopentane ring substituted at the 1-position with both a carboxylic acid group and a 3,4-dimethoxyphenyl moiety.
  • Two methoxy (-OCH₃) groups at the 3- and 4-positions of the benzene ring.

The compound’s SMILES representation, COC1=C(C=C(C=C1)C2(CCCC2)C(=O)O)OC , and InChI key, XKZPEWPCGQOEIS-UHFFFAOYSA-N , further delineate its connectivity and stereochemical configuration.

Historical Context and Discovery

The synthesis and characterization of this compound emerged in the late 20th century alongside advancements in cyclopentane-based pharmaceutical intermediates. Early synthetic routes involved ring-contraction strategies or condensation reactions between cyclopentanecarboxylic acid precursors and methoxy-substituted aromatic compounds.

Key Milestones in Development

  • Patent Activity : The compound gained attention in pharmaceutical research, particularly in patents related to angiotensin-converting enzyme (ACE) inhibitors and anti-inflammatory agents. For example, WO2011/138625 and WO2012/103279 describe its use as a synthetic intermediate for bioactive molecules.
  • Synthetic Innovations : A 2020 study demonstrated a high-yield (95%) synthesis via alkaline hydrolysis of nitrile precursors using potassium hydroxide in ethanol. Enzymatic approaches using nitrilases from Rhodococcus rhodochrous were also explored, though with variable efficiency.

Role in Medicinal Chemistry

The compound’s rigid cyclopentane core and methoxy-substituted aromatic system make it a valuable scaffold for drug design. It has been utilized in:

  • ACE inhibitor analogs : Modifications to the carboxylic acid group enhance binding to zinc-containing enzymes.
  • Neurological agents : Structural analogs exhibit affinity for serotonin and dopamine receptors, as noted in preclinical studies.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-17-11-6-5-10(9-12(11)18-2)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZPEWPCGQOEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354607
Record name 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43129-41-5
Record name 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ring Contraction via Diazoketone Intermediate

This method leverages a cyclohexane-to-cyclopentane ring contraction, as described in WO1987003278A2. Key steps include:

Example Protocol (Adapted from):

  • Prepare 3,4-dimethoxyphenyl-substituted cyclohexane-1,2-dione via condensation of a dimethoxyphenyl acetyl chloride with a cyclohexane diketone precursor.
  • React with hydrazine to form the monohydrazone intermediate.
  • Oxidize with MnO₂ to generate the diazoketone.
  • Perform ring contraction in the presence of an amine (e.g., NH₃), followed by acidic hydrolysis to yield the carboxylic acid.

Key Data:

  • Yield for analogous cyclopentanecarboxylic acids: 63–94%.
  • Reaction conditions: 45–65°C, 12–24 hours.

Malonate Alkylation and Cyclization

Based on CN113754528A, this approach uses diethyl malonate and 1,4-dibromobutane to construct the cyclopentane ring, with the dimethoxyphenyl group introduced via a substituted malonate ester.

Example Protocol:

  • Alkylation : React diethyl (3,4-dimethoxyphenyl)malonate with 1,4-dibromobutane in ethanol using NaOEt as a base.
  • Cyclization : Heat to 60–80°C to form the cyclopentane diethyl ester.
  • Hydrolysis : Treat with NaOH followed by HCl to yield the carboxylic acid.

Key Data:

  • Yield for unsubstituted cyclopentanecarboxylic acid: 78–94%.
  • Optimal conditions: Ethanol solvent, 50–55°C for alkylation.

Favorskii Rearrangement

WO2008138621A2 outlines a Favorskii rearrangement route for aminocyclopentane derivatives. Adapting this method:

  • Synthesize a 3,4-dimethoxyphenyl-substituted cyclic ketone.
  • Rearrange via Favorskii conditions (e.g., Br₂, base) to form the cyclopentanecarboxylic acid ester.
  • Hydrolyze the ester to the acid.

Example Protocol:

  • Starting material: 3,4-Dimethoxyphenylcyclohexanone.
  • Bromination followed by rearrangement yields the cyclopentane skeleton.

Key Data:

  • Yields for analogous Favorskii rearrangements: 45–57%.

While not directly cited for cyclopentanecarboxylic acids, methods from and demonstrate Knorr cyclization for aryl-functionalized pyrazoles. A modified approach could involve:

  • Synthesize a 3,4-dimethoxyphenyl-substituted diketoester.
  • Cyclize with hydrazine to form a pyrazole intermediate.
  • Functionalize the pyrazole with a cyclopentanecarboxylic acid moiety via HBTU-mediated coupling.

Example Protocol:

  • Use methyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate in a Knorr reaction.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Ring Contraction High selectivity for cyclopentane products Multi-step synthesis; sensitive intermediates 63–94%
Malonate Alkylation Scalable; simple conditions Requires substituted malonate precursor 78–94%
Favorskii Compatible with diverse substituents Low yields; complex purification 45–57%
Pyrazole Coupling Modular aryl group introduction Indirect route; additional functionalization N/A

Critical Reaction Parameters

  • Temperature : 50–80°C for cyclization steps.
  • Catalysts : NaOEt for malonate alkylation, MnO₂ for oxidation.
  • Solvents : Ethanol, toluene, or DMF.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(3,4-dimethoxyphenyl)cyclopentanecarboxylic acid, enabling comparative analysis of their properties and applications:

1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic Acid

  • Molecular Formula : C₁₂H₁₄O₄
  • Key Differences :
    • Replaces the cyclopentane ring with a strained cyclopropane ring.
    • Reduced steric bulk and increased ring strain may enhance reactivity in certain synthetic pathways.
    • Applications: Similar use as a synthetic intermediate but with distinct solubility profiles due to the smaller ring system .

1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic Acid

  • Molecular Formula : C₁₄H₁₈O₄S
  • Key Differences: Incorporates a sulfonyl (-SO₂) group and methyl substituents on the phenyl ring. Increased electron-withdrawing character from the sulfonyl group alters acidity and stability. Applications: Potential use in designing sulfonamide-based pharmaceuticals or enzyme inhibitors .

1-(3-Hydroxyphenyl)cyclopentanecarboxylic Acid

  • Molecular Formula : C₁₂H₁₄O₃
  • Key Differences: Substitutes methoxy groups with a single hydroxyl (-OH) group at position 3. Enhanced polarity and hydrogen-bonding capacity, improving aqueous solubility. Applications: Studied for antioxidant or anti-inflammatory properties, akin to phenolic acids like caffeic acid .

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentanecarboxylic Acid

  • Molecular Formula : C₁₄H₁₆O₄
  • Key Differences :
    • Replaces the dimethoxyphenyl group with a benzodioxin ring (fused dioxane and benzene).
    • Increased lipophilicity and metabolic stability due to the fused ring system.
    • Applications: Explored in drug discovery for central nervous system (CNS) targets .

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

  • Molecular Formula : C₉H₈O₄
  • Key Differences: Linear propenoic acid chain instead of a cyclopentane ring. Two hydroxyl groups on the phenyl ring confer strong antioxidant activity. Applications: Widely used in food preservation, cosmetics, and nutraceuticals .

2-(3,4-Dimethoxyphenyl)succinic Acid

  • Molecular Formula : C₁₂H₁₄O₆ (inferred)
  • Key Differences :
    • Succinic acid backbone with a dimethoxyphenyl substituent.
    • Higher acidity due to two carboxylic acid groups, enabling metal chelation or coordination chemistry.
    • Applications: Intermediate in asymmetric synthesis or polymer chemistry .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Applications
This compound C₁₄H₁₈O₄ Cyclopentane, 3,4-dimethoxyphenyl Synthetic intermediates, pharmacology
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid C₁₂H₁₄O₄ Cyclopropane, 3,4-dimethoxyphenyl Fine chemicals, solubility studies
1-(3,4-Dimethyl-benzenesulfonyl)-cyclopentanecarboxylic acid C₁₄H₁₈O₄S Sulfonyl, methyl groups Enzyme inhibitors, drug design
Caffeic acid C₉H₈O₄ Propenoic acid, 3,4-dihydroxyphenyl Antioxidants, nutraceuticals
1-(3-Hydroxyphenyl)cyclopentanecarboxylic acid C₁₂H₁₄O₃ Cyclopentane, 3-hydroxyphenyl Biomedical research

Key Research Findings

  • Ring Size and Reactivity : Cyclopropane derivatives exhibit higher reactivity in ring-opening reactions compared to cyclopentane analogs, making them useful in strained-system chemistry .
  • Substituent Effects : Methoxy groups enhance lipophilicity and membrane permeability, whereas hydroxyl groups improve water solubility and antioxidant capacity .
  • Pharmacological Potential: Sulfonyl-containing analogs (e.g., ) show promise in targeting sulfotransferase enzymes or G-protein-coupled receptors .

Biological Activity

1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a cyclopentane backbone with a carboxylic acid functional group and a dimethoxyphenyl substituent. Its structure can be represented as follows:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4

This structure is significant for its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of methoxy groups on the aromatic ring enhances electron donation capabilities, which is crucial for scavenging free radicals. In vitro studies have shown that derivatives of cyclopentanecarboxylic acids possess moderate to high antioxidant activity, suggesting that this compound may also exhibit similar effects.

CompoundIC50 (µg/ml)Reference
This compoundTBD
BHA (Butylated Hydroxyanisole)10.5

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through various assays measuring cytokine levels. In studies involving cyclopentane carboxylic acids, significant reductions in pro-inflammatory cytokines such as TNF-α and IL-1β were observed. These findings suggest that this compound may modulate inflammatory responses.

Analgesic Properties

Recent investigations into cyclopentane derivatives have revealed their utility as analgesics. For instance, related compounds have shown efficacy in pain models by inhibiting sodium channels involved in pain transmission. The selectivity of these compounds for specific sodium channel subtypes (e.g., NaV1.7) is particularly noteworthy.

Anticancer Potential

Emerging studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, research on oxadiazole derivatives has demonstrated significant activity against A549 lung cancer cells with IC50 values ranging from 11.20 to 59.61 µg/ml. This suggests that this compound may also possess anticancer properties worth exploring further.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Antioxidant Mechanism: The methoxy groups facilitate electron transfer, allowing the compound to neutralize reactive oxygen species (ROS).
  • Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokine production may occur through the modulation of NF-κB signaling pathways.
  • Analgesic Action: The compound may act on voltage-gated sodium channels to inhibit pain signaling pathways effectively.

Case Studies

Case Study 1: Analgesic Efficacy
In a transgenic mouse model of inherited erythromelalgia, a related cyclopentane carboxylic acid demonstrated robust analgesic effects by selectively inhibiting NaV1.7 channels without affecting NaV1.5 channels, highlighting the potential for targeted pain management therapies using derivatives like this compound .

Case Study 2: Anticancer Activity
A recent study evaluated the cytotoxicity of various cyclopentane derivatives against A549 cells and found that several compounds exhibited significant antiproliferative effects. The most effective derivative showed an IC50 value of approximately 15 µg/ml, warranting further investigation into the mechanisms underlying this activity .

Q & A

Q. Table 1. Comparative Reactivity of Aryl-Substituted Cyclopentane Derivatives

SubstituentBinding Affinity (IC₅₀, μM)Solubility (mg/mL)Reference
3,4-DimethoxyphenylPending2.1 (DMSO)
4-Chlorophenyl12.5 ± 1.21.8 (MeOH)
3-Methoxyphenyl8.7 ± 0.93.0 (DMSO)

Q. Table 2. Recommended Analytical Techniques

ParameterTechniqueKey Considerations
PurityHPLC-UV (C18 column)Use 0.1% TFA in mobile phase
StereochemistryChiral HPLCValidate with known standards
StabilityAccelerated stability testing (40°C/75% RH)Monitor degradation via LC-MS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acid
Reactant of Route 2
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1-(3,4-Dimethoxyphenyl)cyclopentanecarboxylic acid

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